4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Overview
Description
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a useful research compound. Its molecular formula is C10H11BrN4O and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Biological Activity
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C10H11BrN4O
- Molecular Weight : 283.13 g/mol
- CAS Number : 1012343-72-4
The presence of the imidazo[1,2-b]pyridazine moiety is significant as it is associated with various pharmacological activities, especially in kinase inhibition.
Kinase Inhibition
Recent studies have highlighted that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit potent inhibitory effects on various kinases. Notably, this compound has been shown to inhibit TAK1 kinase effectively. The binding interactions were elucidated through molecular docking studies, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory potency.
Compound | Kinase Target | Inhibition (%) | IC50 (nM) |
---|---|---|---|
This compound | TAK1 | 95% | Not specified |
Unsubstituted morpholine | TAK1 | 26% | Not specified |
Piperazine derivative | TAK1 | 46% | Not specified |
The introduction of morpholine at position C6 of the imidazo[1,2-b]pyridazine core significantly enhances kinase inhibition compared to unsubstituted variants, indicating a favorable SAR for this class of compounds .
Case Studies
A study conducted on various analogs of imidazo[1,2-b]pyridazines demonstrated that modifications at specific positions can drastically alter biological activity. For instance, substituting different aryl groups or modifying the morpholine moiety led to varied degrees of potency against TAK1 and other kinases .
In a comparative analysis, compounds with a cis-dimethylmorpholine substituent exhibited superior inhibition compared to their unsubstituted counterparts. This finding underscores the importance of structural modifications in enhancing drug-like properties and selectivity .
The mechanism by which this compound exerts its biological effects involves competitive inhibition at the ATP-binding site of kinases. Key residues within the binding pocket interact with the morpholine and imidazo[1,2-b]pyridazine moieties, facilitating effective inhibition .
Molecular Docking Insights
Molecular docking studies have provided insights into the binding interactions between this compound and its kinase targets. The oxygen atom in the morpholine moiety forms crucial interactions with conserved lysine residues in the ATP-binding site, which is essential for kinase activity .
Properties
IUPAC Name |
4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-12-9-1-2-10(13-15(8)9)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRUVUETRNEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NC=C3Br)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718267 | |
Record name | 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012343-72-4 | |
Record name | 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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